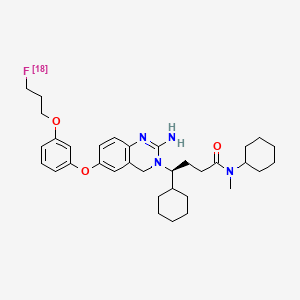

Bace1-IN-7-18F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

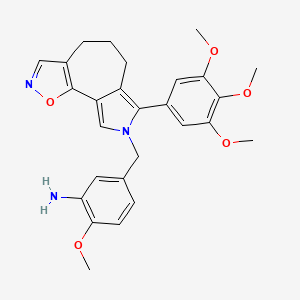

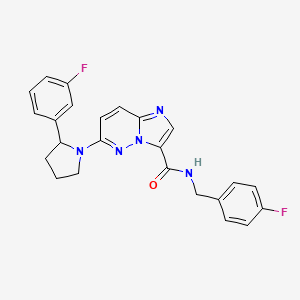

Bace1-IN-7-18F is a positron emission tomography radioligand used for imaging beta-secretase 1 (BACE1) in the human brain. BACE1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease, making this compound a valuable tool in neurodegenerative disease research .

Preparation Methods

The synthesis of Bace1-IN-7-18F involves the incorporation of the radioactive isotope fluorine-18 into a BACE1 inhibitor scaffold. The synthetic route typically includes the following steps:

Synthesis of the precursor molecule: This involves the preparation of a BACE1 inhibitor scaffold with a suitable leaving group for fluorination.

Radiofluorination: The precursor is then subjected to nucleophilic substitution with fluorine-18, usually in the form of [^18F]fluoride ion, under specific reaction conditions such as high temperature and the presence of a phase-transfer catalyst.

Industrial production methods for this compound involve automated synthesis modules that can handle the radioisotope safely and efficiently, ensuring consistent production quality and compliance with regulatory standards.

Chemical Reactions Analysis

Bace1-IN-7-18F primarily undergoes nucleophilic substitution reactions during its synthesis. The key reactions include:

Nucleophilic substitution: The precursor molecule undergoes nucleophilic substitution with [^18F]fluoride ion to form the final radiolabeled compound.

Oxidation and reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in the metabolic pathways of the compound in vivo.

Common reagents and conditions: The synthesis involves reagents such as [^18F]fluoride ion, phase-transfer catalysts, and solvents like acetonitrile.

Scientific Research Applications

Bace1-IN-7-18F has several scientific research applications, particularly in the field of neurodegenerative diseases:

Alzheimer’s disease research: this compound is used in positron emission tomography imaging to study the distribution and activity of BACE1 in the brain.

Drug development: The compound is used to evaluate the efficacy of BACE1 inhibitors in clinical trials.

Basic neuroscience research: This compound is used to study the normal physiological role of BACE1 in the brain, providing insights into its functions beyond amyloid plaque formation.

Mechanism of Action

Comparison with Similar Compounds

Bace1-IN-7-18F is unique among BACE1 inhibitors due to its radiolabeling with fluorine-18, which allows for positron emission tomography imaging. Similar compounds include:

[18F]PF-06684511: Another fluorine-18 labeled BACE1 inhibitor used for positron emission tomography imaging.

11-oxotigogenin: A natural compound identified as a potential BACE1 inhibitor through molecular docking studies.

Peiminine and 27-Deoxywithaferin A: Plant-based compounds identified as potential BACE1 inhibitors through virtual screening and molecular dynamics simulations.

This compound stands out due to its specific application in imaging and its ability to provide real-time insights into BACE1 activity in the brain.

Properties

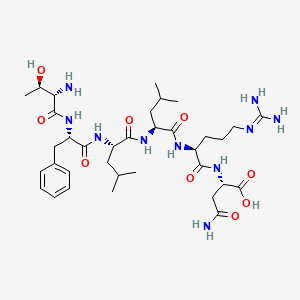

Molecular Formula |

C34H47FN4O3 |

|---|---|

Molecular Weight |

577.8 g/mol |

IUPAC Name |

(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide |

InChI |

InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1 |

InChI Key |

DWENOORUPLNQAO-VKZGDQESSA-N |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)